3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline

Lipophilicity Physicochemical profiling Membrane permeability

3,5-Difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline is a synthetic push‑pull azobenzene in which a primary‑amine donor and a nitro acceptor are bridged by a diazenyl π‑system, with two electronegative fluorine atoms ortho to the amine on the aniline ring. This arrangement places the compound in the amino‑nitroazobenzene dye class and makes it a versatile intermediate for functional azo dyes, non‑linear optical chromophores, and molecular‑switch components.

Molecular Formula C12H8F2N4O2
Molecular Weight 278.21 g/mol
CAS No. 3743-89-3
Cat. No. B12848068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline
CAS3743-89-3
Molecular FormulaC12H8F2N4O2
Molecular Weight278.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=C(C=C(C=C2F)N)F)[N+](=O)[O-]
InChIInChI=1S/C12H8F2N4O2/c13-10-5-7(15)6-11(14)12(10)17-16-8-1-3-9(4-2-8)18(19)20/h1-6H,15H2
InChIKeyYJQLMVVXJIWCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline (CAS 3743-89-3) – Structural & Physicochemical Baseline for Azo Chromophore Procurement


3,5-Difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline is a synthetic push‑pull azobenzene in which a primary‑amine donor and a nitro acceptor are bridged by a diazenyl π‑system, with two electronegative fluorine atoms ortho to the amine on the aniline ring [1]. This arrangement places the compound in the amino‑nitroazobenzene dye class and makes it a versatile intermediate for functional azo dyes, non‑linear optical chromophores, and molecular‑switch components [1].

WorkflowPush-pull amino-nitroazobenzene chromophore synthesis and functionalization
Selection ContextFunctional azo dye intermediate and NLO chromophore scaffold
Key Attribute3,5-difluoro-substituted aniline donor with enhanced electron-withdrawing character

Why Generic Replacement of 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline Is Insufficient – The Quantifiable Impact of Fluorine Substitution


Replacing this compound with a non‑fluorinated or chloro‑substituted aminoazobenzene alters key physicochemical properties that govern performance in advanced materials. The 3,5‑difluoro substitution increases electron‑withdrawing strength, raises lipophilicity, changes hydrogen‑bond capacity, and modifies mesophase behaviour, all of which have been quantitatively documented [1]. Consequently, substitution without experimental verification risks sub‑optimal photoreactivity, poor organic‑solvent compatibility, and loss of the uniform nematic orientation required for optical‑device fabrication.

Target
3,5-difluoro-4-[(E)-(4-nitrophenyl)diazenyl]aniline
Common Substitute
Non-fluorinated or chloro-substituted aminoazobenzene analogs
Electron-Withdrawing Shift

Fluorine substitution increases electron-withdrawing strength; replacement may alter chromophore polarization and photoreactivity profile.

Lipophilicity and Solubility Divergence

Reported XLogP3-AA differs by +0.5 vs. non-fluorinated parent; organic-solvent compatibility and partition behavior may shift.

Mesophase Behavior Mismatch

Difluoro-substituted azobenzenes exhibit nematic-only mesophase; non-fluorinated or mono-substituted analogs may introduce smectic phases, complicating uniform alignment.

Quantitative Differentiation Evidence for 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline (CAS 3743-89-3)


Increased Lipophilicity (XLogP3-AA) vs. Non-Fluorinated 4‑[(4‑Nitrophenyl)diazenyl]aniline

The target compound exhibits an XLogP3‑AA value of 3.0, whereas the unsubstituted 4‑[(4‑nitrophenyl)diazenyl]aniline (Disperse Orange 3) shows a value of 2.5, yielding a +0.5 log‑unit increase in lipophilicity [1][2]. This aligns with the well‑known effect of aromatic fluorine substitution on increasing lipid solubility and membrane permeability.

Lipophilicity vs. Non-Fluorinated Analog
Reported
Target: XLogP3-AA = 3.0 Baseline (CID 99404): XLogP3-AA = 2.5 ΔXLogP = +0.5
Reported lipophilicity difference may support cell-permeability research context
Computed by XLogP3 algorithm; experimental validation advised
Lipophilicity Physicochemical profiling Membrane permeability

Higher Hydrogen‑Bond Acceptor Count – Implications for Supramolecular Recognition and Solubility Design

The target presents 7 hydrogen‑bond acceptor (HBA) sites, compared with 5 HBA sites for the non‑fluorinated analog [1][2]. The two additional acceptors originate from the fluorine atoms and provide extra interaction points for hydrogen‑bond‑directed self‑assembly or host‑guest chemistry.

Hydrogen-Bond Acceptor Count
Reported
7 HBA sites (vs. 5 for non-fluorinated analog)
May support crystal engineering and solubility design studies
Computed by Cactvs 3.4.8.24; two additional acceptors from fluorine atoms
Hydrogen bonding Supramolecular chemistry Formulation design

Simplified Liquid‑Crystalline Mesomorphism – Nematic‑Only Phase vs. Nematic‑Smectic Biphasic Systems

In a systematic study of fluorinated azobenzene esters, difluoro‑substituted analogues exhibited exclusively a nematic mesophase, while monofluoro‑substituted analogues displayed both nematic and smectic phases [1]. Although the study was performed on ester derivatives rather than aniline itself, the fluoro‑substitution pattern is the dominant mesophase‑determining factor, allowing class‑level inference to the target compound.

Nematic-Only Mesophase
Class-level
Nematic only Difluoro azobenzene class exhibits exclusively nematic mesophase; smectic phase absent
May support uniform-alignment liquid-crystal research
Class-level inference from fluorinated azobenzene ester study; POM on heating/cooling cycles
Liquid crystal Mesophase Optical switching

Procurement‑Relevant Application Scenarios for 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline (CAS 3743-89-3)


Intracellular Fluorescent Labeling via Enhanced Membrane Permeability

The +0.5 log‑unit increase in lipophilicity over the non‑fluorinated parent [1][2] suggests superior passive diffusion across lipid bilayers, making this compound a promising scaffold for cell‑permeable azo‑based fluorogenic probes. Researchers developing live‑cell imaging agents can therefore prioritize this fluorinated analogue to maximize intracellular delivery.

Liquid‑Crystal Optical Switch with Uniform Nematic Alignment

The class‑level evidence that difluoro‑substituted azobenzenes display only a nematic phase [1] indicates that this compound can serve as a dopant or side‑chain chromophore in liquid‑crystal formulations where a single, easily alignable mesophase is desired. This reduces processing complexity in the fabrication of optical gratings and holographic storage media.

Supramolecular Crystal Engineering Through Expanded Hydrogen‑Bond Networks

The target’s 7 hydrogen‑bond acceptor sites, vs. 5 for the non‑fluorinated analogue, provide additional supramolecular synthon possibilities [1][2]. Solid‑state chemists can exploit this feature to design co‑crystals or metal‑organic frameworks with tailored stoichiometry and porosity, offering procurement value for materials‑science research that demands precise non‑covalent architecture.

Application
Selection Property
Validation Focus
Intracellular fluorescence probe studies
Reported lipophilicity profile
Cell-permeability assay context
Liquid-crystal optical switching research
Nematic mesophase behavior
Uniform alignment and processing review
Supramolecular crystal engineering
Hydrogen-bond acceptor profile
Co-crystal and framework design review
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